Orfamide A

Insecticidal Biopesticide Agricultural Biotechnology

Orfamide A is the best-characterized orfamide-group cyclic lipodepsipeptide, produced via a validated total synthesis route for structurally corrected, high-purity material. Unlike generic Pseudomonas CLPs, it has quantifiable aphicidal (LC50 34.5 µg/mL vs. Myzus persicae), trypanocidal (IC50 6 µM vs. T. brucei), and biosurfactant activity (surface tension 35.7 mN/m at 10 µg/mL). Essential reference standard for biopesticide formulation, rice blast research, and antiparasitic drug discovery SAR programs.

Molecular Formula C64H114N10O17
Molecular Weight 1295.6 g/mol
Cat. No. B10814236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrfamide A
Molecular FormulaC64H114N10O17
Molecular Weight1295.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O
InChIInChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40?,41-,42?,43-,44+,45+,46+,47+,48-,49-,52+,53-,54-/m1/s1
InChIKeyAFOLBAYDTRBYBA-MAUDZENVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Orfamide A Procurement Guide: Sourcing High-Purity Cyclic Lipopeptide for Agrochemical and Antiparasitic R&D


Orfamide A is a cyclic lipodepsipeptide produced by Pseudomonas protegens and related species, first discovered via genomisotopic genome mining [1]. It belongs to the orfamide group of cyclic lipopeptide biosurfactants, characterized by a conserved macrocyclic core and a variable fatty acid tail [2]. The compound exhibits quantifiable insecticidal activity against aphids (LC50 = 34.5 µg/mL), inhibits appressoria formation in Magnaporthe oryzae at 50 µM, and demonstrates antiparasitic efficacy against Trypanosoma brucei with an IC50 of 6 µM [3]. A total synthesis route via solid-phase peptide synthesis (SPPS) has been established, enabling production of structurally corrected material in high yield and purity [4].

Orfamide A Analog Interchangeability: Why Structural Homologs Do Not Guarantee Functional Equivalence


Generic substitution among Pseudomonas cyclic lipopeptides is not scientifically valid due to group-specific structural and functional divergence. While over 100 Pseudomonas CLPs are documented across groups such as viscosin, syringomycin, syringopeptin, amphisin, and tolaasin, each group exhibits distinct bioactivity profiles [1]. Even within the orfamide group, a single amino acid substitution (e.g., Orfamide A vs. Orfamide B) or fatty acid chain length variation (e.g., Orfamide B vs. Orfamide G) can alter biological performance [2]. Although Orfamide A, B, and G were equally active against Rhizoctonia solani and Magnaporthe oryzae in vitro, only Orfamide A is documented to have quantifiable insecticidal and trypanocidal activity, underscoring that homolog identity matters for specific research applications [2]. Furthermore, the stereochemical configuration (d-Leu-5, R-3′-OH) has been shown to critically impact bioactivity in Chlamydomonas reinhardtii assays, making chemical identity verification essential [3].

Orfamide A Comparative Performance Data: Insecticidal, Antifungal, and Antiparasitic Potency Benchmarks


Orfamide A Aphicidal Activity: Dose-Response Quantification and LC50 Benchmark

Orfamide A exhibits dose-dependent mortality against the green peach aphid (Myzus persicae), a major agricultural pest. The LC50 value determined by probit analysis is 34.5 µg/mL. While other orfamide homologs (Orfamide B, Orfamide G) have been evaluated for antifungal activity, no equivalent aphid mortality data are reported for these analogs, establishing Orfamide A as the benchmark homolog for insecticidal applications [1].

Insecticidal Biopesticide Agricultural Biotechnology

Orfamide A Surfactant Properties: Surface Tension Reduction Quantification

Orfamide A reduces the surface tension of water to 35.7 mN/m at a concentration of 10 µg/mL, demonstrating potent surfactant activity. This property is characteristic of the orfamide group and contributes to its role in swarming motility and rhizosphere colonization. Comparative surface tension data for Orfamide B and Orfamide G have not been published, making Orfamide A the only homolog with validated surfactant quantification [1].

Biosurfactant Formulation Science Agricultural Adjuvant

Orfamide A Antifungal Efficacy: Appressorium Formation Inhibition in Magnaporthe oryzae

Orfamide A at 50 µM inhibits appressoria formation in Magnaporthe oryzae, the causal agent of rice blast disease. In planta, this translates to reduced sporulating blast lesions. In a direct comparative study, Orfamide A, Orfamide B, and Orfamide G were equally active against M. oryzae on rice and against Rhizoctonia solani AG 4-HGI in vitro [1]. Therefore, while antifungal activity is conserved across these three homologs, Orfamide A remains the most extensively characterized compound for this application.

Antifungal Rice Blast Disease Crop Protection

Orfamide A Antiparasitic Activity: Trypanosoma brucei IC50 Quantification

Orfamide A demonstrates efficacy against Trypanosoma brucei, the parasite causing African sleeping sickness, with an IC50 of 6 µM [1]. This antiparasitic activity is not reported for Orfamide B, Orfamide G, or other Pseudomonas CLPs such as viscosin or syringomycin, suggesting a unique chemotype-activity relationship within the orfamide group. The total synthesis of Orfamide A has enabled structure correction and confirmation that the d-Leu-5 and R-3′-OH configurations are essential for this bioactivity [2].

Antiparasitic Trypanosomiasis Neglected Tropical Disease

Orfamide A Swarming Motility Regulation: Functional Differentiation from Other Pseudomonas CLPs

Mutagenesis and complementation studies demonstrated that orfamide production determines the swarming motility of Pseudomonas sp. CMR5c, a trait essential for rhizosphere colonization and biocontrol efficacy. This function is regulated by luxR-type transcriptional regulators [1]. In contrast, other Pseudomonas CLP groups (e.g., viscosin produced by P. fluorescens SBW25, syringomycin and syringopeptin produced by P. syringae pv. syringae B301D) are associated with different ecological functions such as virulence or antimicrobial activity [2]. This functional divergence underscores that CLP group identity, not just the presence of a cyclic lipopeptide, determines the biological outcome.

Microbial Ecology Rhizosphere Colonization Biocontrol Mechanism

Orfamide A Structural Identity and Synthetic Accessibility: SPPS Route and Stereochemical Correction

A total synthesis of Orfamide A via solid-phase peptide synthesis (SPPS) has been achieved, yielding the compound in high purity. This synthetic effort enabled structural correction, confirming the d-Leu-5 and R-3′-OH configurations. Biological activity comparison in Chlamydomonas reinhardtii showed that the corrected synthetic material matched natural product activity, while epimers were less active, demonstrating stereochemical dependence of bioactivity [1]. Additionally, a patent describes an alternative solid-phase synthesis method for scalable production [2]. This synthetic accessibility contrasts with many other Pseudomonas CLPs for which total synthesis routes are not yet established, making Orfamide A a more tractable compound for medicinal chemistry and SAR studies.

Chemical Synthesis Peptide Chemistry Structure-Activity Relationship

Orfamide A High-Impact Applications: Insecticidal Biopesticide Formulation and Antiparasitic Lead Discovery


Organic Agriculture Aphid Control Formulation Development

Orfamide A's validated aphicidal activity (LC50 = 34.5 µg/mL against Myzus persicae) and biosurfactant properties (surface tension reduction to 35.7 mN/m at 10 µg/mL) make it a candidate for biopesticide formulation in organic agriculture [1]. The compound's biodegradability and environmental compatibility align with organic farming requirements. Researchers developing aphid control products should utilize Orfamide A as the reference standard for activity benchmarking and formulation optimization.

Rice Blast Disease Biocontrol Mechanism Studies

Orfamide A inhibits appressoria formation in Magnaporthe oryzae at 50 µM, reducing blast lesion severity in rice plants [1]. Comparative studies show Orfamide A, B, and G are equally effective against this pathogen, allowing flexibility in analog selection for antifungal research. However, Orfamide A remains the best-characterized homolog for investigating the molecular mechanism of appressorium inhibition and for structure-activity relationship studies targeting rice blast disease.

Trypanosoma brucei Drug Discovery and SAR Exploration

With an IC50 of 6 µM against Trypanosoma brucei, Orfamide A represents a novel chemotype for antiparasitic drug discovery targeting African sleeping sickness [1]. The established total synthesis route enables systematic SAR exploration through focused library generation [2]. Given that other orfamide homologs and Pseudomonas CLPs lack reported trypanocidal activity, Orfamide A is the essential starting point for this therapeutic area.

Microbial Ecology and Rhizosphere Colonization Research

Orfamides are genetically required for swarming motility in Pseudomonas sp. CMR5c, a trait essential for rhizosphere colonization and biocontrol efficacy [1]. This functional role distinguishes orfamides from other Pseudomonas CLP groups (viscosin, syringomycin, syringopeptin) that serve different ecological functions. Researchers investigating CLP-mediated microbial community dynamics should use Orfamide A as the prototypical compound for studying swarming regulation and root colonization mechanisms.

Technical Documentation Hub

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